2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid

Catalog No.
S516398
CAS No.
5939-37-7
M.F
C20H22N8O6
M. Wt
470.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl...

CAS Number

5939-37-7

Product Name

2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid

IUPAC Name

(2S)-2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid

Molecular Formula

C20H22N8O6

Molecular Weight

470.4 g/mol

InChI

InChI=1S/C20H22N8O6/c1-28(8-12-18(32)26-16-14(23-12)15(21)25-20(22)27-16)10-4-2-9(3-5-10)17(31)24-11(19(33)34)6-7-13(29)30/h2-5,11H,6-8H2,1H3,(H,24,31)(H,29,30)(H,33,34)(H5,21,22,25,26,27,32)/t11-/m0/s1

InChI Key

HODZDDDNGRLGSI-NSHDSACASA-N

SMILES

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

7-Hydroxymethotrexate; NSC 380963; NSC-380963; NSC380963; NSC 380962; NSC-380962; NSC380962;

Canonical SMILES

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Description

The exact mass of the compound 2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid is 470.1662 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 380962. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Pterins - Aminopterin - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Pharmaceutical Chemistry

Field: This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application: Methotrexate and its metabolites, such as 7-Hydroxymethotrexate, are used for the treatment of rheumatoid arthritis. Therefore, there’s a need to establish patient compliance and to develop an instrumental approach to correct drug therapy .

Methods of Application: The proposed quantitative determination method for methotrexate and its metabolites is based on high-performance liquid chromatography with electrospray-ionization (ESI) and mass spectrometric detection (HPLC-MS/MS). The lower limit of quantitation (LLOQ) is 0.5 nmol/L for all analytes .

Results or Outcomes: The method was tested in a clinical study using local ethics committee protocol. The coefficient of approximation accuracy is no less than 0.99 .

Application in Clinical Drug Analysis

Field: This application falls under the field of Clinical Drug Analysis .

Summary of the Application: Methotrexate (MTX) is a folic acid antagonist that is widely used as an immunosuppressant and chemotherapeutic agent. After high-dose administration of MTX, serum levels must be monitored to determine when to administer leucovorin, a folic acid analog that bypasses the enzyme inhibition caused by MTX and reverses its toxicity .

Methods of Application: A rapid and simple turbulent flow liquid chromatography (TFLC) method implementing positive heated electrospray ionization (HESI) is used for the accurate and precise determination of MTX, 7-hydroxymethotrexate (7-OH MTX), and 4-amino-4-deoxy-N 10 -methylpteroic acid (DAMPA) concentrations in serum .

Results or Outcomes: For MTX, 7-OH MTX, and DAMPA the assays were linear from 20 to 1000 nmol/L. Dilutions of 10-, 100-, and 1000-fold were validated giving a clinically reportable range of 20 to 1.0 × 10^6 nmol/L. Within-day and between-day precisions at concentrations spanning the analytical measurement ranges were less than 10% for all three analytes .

Application in Hematology

Field: This application falls under the field of Hematology .

Summary of the Application: Methotrexate (MTT) is used at low doses as an antirheumatic drug for long-term treatment of rheumatoid arthritis (RA), psoriasis, and other autoimmune diseases. Methotrexate is a first-line drug for the treatment of RA .

Results or Outcomes: The method was tested in clinical study No. 0514-2018-0003 using local ethics committee protocol No. 23 of Sept. 20, 2018. The coefficient of approximation accuracy is no less than 0.99 .

Application in Oncology

Field: This application falls under the field of Oncology .

Summary of the Application: High-dose MTX is mainly used for the treatment of leukemia and osteosarcoma. Intermediate and lower dose MTX regimens are used to treat malignant gestational trophoblastic disease, breast and bladder cancer, ALL, and acute promyelocytic leukemia .

Application in Biochemistry

Field: This application falls under the field of Biochemistry .

Summary of the Application: Methotrexate (MTX) inhibits dihydrofolate reductase enzyme reversibly, and leads to the depletion of reduced folates, which plays a crucial role in methionine, thymidylate, and purine biosynthesis. Subsequently, the reduction of nucleotides suppresses the DNA synthesis in cancerous cells .

Application in Pharmacokinetics

Field: This application falls under the field of Pharmacokinetics .

2-[(4-{(2,4-diamino-7-oxo-3H-pteridin-6-yl)methylamino}phenyl)formamido]pentanedioic acid, commonly known as Methotrexate, is a potent antimetabolite and immunosuppressant used primarily in cancer therapy and autoimmune diseases. This compound belongs to the class of dihydrofolate reductase inhibitors and is structurally characterized by a pteridine ring system, which is crucial for its biological activity. Methotrexate interferes with the metabolism of folate, leading to the inhibition of DNA synthesis and cellular replication, making it effective against rapidly dividing cells such as cancer cells .

  • Since the specific function is unknown, a mechanism of action cannot be determined. However, based on the presence of the pteridine ring, it might have some relation to folate metabolism, requiring further investigation.
  • No safety information is available for this specific compound. However, similar molecules with pteridine rings can have photosensitivity and potential for allergic reactions []. It's important to handle unknown compounds with caution and consult safety data sheets (SDS) for related chemicals.

Future Research Directions

  • Isolating and characterizing this compound.
  • Investigating its potential biological activity and role in cellular processes.
  • Evaluating its safety profile for potential applications.
In biological systems:

  • Inhibition of Dihydrofolate Reductase: Methotrexate binds to the active site of dihydrofolate reductase, preventing the conversion of dihydrofolate to tetrahydrofolate, a necessary cofactor for thymidylate synthesis. This inhibition disrupts nucleotide synthesis and affects DNA replication .
  • Polyglutamation: After cellular uptake, Methotrexate is converted into polyglutamate forms which have increased retention in cells and enhanced inhibitory activity against dihydrofolate reductase and thymidylate synthase .

Methotrexate exhibits a range of biological activities:

  • Antineoplastic Activity: It is widely used in treating various cancers, including leukemia, lymphoma, and solid tumors by inhibiting cell proliferation.
  • Immunosuppressive Effects: Methotrexate is also employed in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis due to its ability to modulate immune responses .
  • Teratogenic Effects: The compound can cause teratogenic effects if administered during pregnancy, necessitating careful consideration in reproductive-age patients .

The synthesis of Methotrexate typically involves several steps:

  • Formation of the Pteridine Ring: The initial step includes synthesizing the 2-amino-4-oxo-pteridine structure through cyclization reactions involving appropriate precursors.
  • Amidation Reaction: The pteridine derivative is then reacted with various amines to introduce the amino groups necessary for biological activity.
  • Final Coupling: The final step involves coupling the pteridine derivative with pentanedioic acid through a formamide linkage to yield Methotrexate .

Methotrexate's applications extend beyond oncology:

  • Cancer Treatment: Used as a first-line treatment for various cancers.
  • Autoimmune Disorders: Effective in managing conditions like rheumatoid arthritis and Crohn's disease.
  • Ectopic Pregnancy Management: Employed to terminate ectopic pregnancies due to its ability to inhibit cell division .

Methotrexate interacts with several biological targets:

  • Dihydrofolate Reductase: The primary target for its antitumor effects.
  • Transport Proteins: Methotrexate utilizes specific transporters for cellular uptake, influencing its pharmacokinetics and efficacy .

Studies have shown that co-administration with other drugs can enhance or inhibit its effects, necessitating careful monitoring in clinical settings.

Methotrexate shares structural similarities with several compounds that also act as folate antagonists or inhibitors of nucleotide synthesis. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
PemetrexedSimilar pteridine structureMulti-targeted action against various enzymes involved in folate metabolism
TrimethoprimDihydrofolate reductase inhibitorPrimarily used as an antibiotic rather than an anticancer agent
AminopterinStructural analogHistorically significant but less commonly used due to toxicity concerns

Methotrexate's unique combination of immunosuppressive and antitumor properties distinguishes it from these similar compounds, making it a versatile agent in both oncology and rheumatology .

The formation of the pteridine ring system in 2-[(4-{(2,4-diamino-7-oxo-3H-pteridin-6-yl)methylamino}phenyl)formamido]pentanedioic acid represents one of the most critical synthetic challenges in pharmaceutical manufacturing. This bicyclic nitrogen-containing heterocycle, composed of fused pyrimidine and pyrazine rings, requires precise control of reaction conditions to achieve optimal regioselectivity and yield [1] [2].

Cyclocondensation Reactions with Tetraaminopyrimidine Derivatives

The Gabriel-Isay condensation stands as the predominant methodology for constructing pteridine rings through the systematic reaction of 5,6-pyrimidinediamines with 1,2-dicarbonyl compounds [1] [2]. This fundamental approach involves a mechanistic pathway initiated by nucleophilic attack of the more reactive amino group at carbon-5 position on the more electropositive carbonyl functionality, followed by ring closure through a subsequent condensation reaction [1].

The reaction mechanism proceeds through two dehydration steps, with the isomeric product distribution critically dependent on the relative reactivity of both amine and carbonyl functionalities [1]. Under neutral reaction conditions, the carbon-5 amine demonstrates enhanced nucleophilicity compared to the carbon-6 amine, preferentially attacking aldehyde carbonyls over ketone functionalities. This selectivity pattern typically yields 7-substituted pteridines as the major regioisomer [1].

Regioselectivity can be systematically controlled through careful manipulation of reaction conditions. Under strongly acidic conditions, protonation of the carbon-5 amine nitrogen eliminates its nucleophilic advantage, redirecting the reaction pathway toward formation of 6-substituted isomers [1]. The presence of hydrazine as an additive provides an alternative route to regiospecific 6-substituted products, as demonstrated in the reaction of methylglyoxal with 2-phenylpyrimidine-4,5,6-triamine [1].

A particularly valuable approach involves the use of sodium hydrogen sulfite at pH approximately 4, which enables ready separation of 6- and 7-substituted isomers through differential adduct formation [1]. Under these conditions, sodium hydrogen sulfite forms distinct adducts with each regioisomer, causing the 6-substituted pteridine to precipitate as a pure product while the 7-substituted isomer remains in the filtrate. This methodology has achieved 6-substituted isomer yields approaching 2:1 ratios relative to the 7-substituted product [1].

Microwave-assisted Gabriel-Isay condensation reactions represent a significant advancement in synthetic efficiency, achieving regiospecific formation of 6-substituted pteridines with substantially reduced reaction times and improved yields [1]. This approach combines the benefits of controlled heating with enhanced mass transfer to optimize the condensation process.

The Timmis reaction provides an alternative stereoselective approach through condensation of 5-nitroso-6-aminopyrimidine with active methylene-containing compounds [1] [2]. This methodology demonstrates exceptional regioselectivity, with the nitroso group serving as a precursor to the amine functionality while the active methylene component couples with the pyrimidine ring. The reaction typically proceeds under basic conditions, with the first step involving condensation between the keto group and the carbon-6 amine, followed by condensation of the active methylene group with the nitroso functionality [1] [2].

Halogenated Acetone Intermediates in Heterocyclic Synthesis

Halogenated acetone derivatives have emerged as versatile intermediates for pteridine ring construction, offering unique advantages in terms of reaction selectivity and product formation [3] [4] [5]. The utilization of 1,1-dichloroacetone in pteridine synthesis exemplifies this approach, particularly in industrial-scale production of methotrexate and related compounds [5].

The conversion of 1,1-dichloroacetone with 2,4,5,6-tetraaminopyrimidine proceeds under carefully controlled pH conditions between 3.5 and 5, at temperatures ranging from 10 to 100 degrees Celsius [5]. This reaction benefits from the presence of sodium bisulfite, which facilitates formation of 2,4-diamino-6-methylpteridine as the primary product [5]. The controlled pH environment prevents undesired side reactions while promoting selective cyclization of the pyrazine ring.

1,1,3-Tribromoacetone represents another valuable halogenated intermediate, particularly advantageous because it eliminates the requirement for additional oxidizing agents during pteridine formation [4] [6]. The presence of multiple bromine atoms enables simultaneous dehydrohalogenation during the condensation process, streamlining the synthetic pathway and reducing the number of required processing steps [4]. This compound has found specific application in methotrexate synthesis, where it reacts with tetraaminopyrimidine derivatives under mild conditions to yield the desired pteridine framework [6].

Bromoacetone serves as an effective reagent for side-chain bromination reactions that can be incorporated into pteridine synthesis strategies [7]. The bromine atom provides a convenient leaving group for subsequent nucleophilic substitution reactions, enabling introduction of various functional groups at specific positions on the pteridine ring system [8]. The mild reaction conditions required for bromoacetone utilization make it particularly suitable for temperature-sensitive synthetic intermediates.

The mechanistic pathway for halogenated acetone utilization typically involves initial nucleophilic attack by the tetraaminopyrimidine nitrogen atoms on the carbonyl carbon, followed by cyclization with concomitant elimination of hydrogen halide [3] [4]. This process creates the pyrazine ring while simultaneously introducing the desired substitution pattern on the pteridine system.

Functional Group Introduction and Modification

The successful synthesis of 2-[(4-{(2,4-diamino-7-oxo-3H-pteridin-6-yl)methylamino}phenyl)formamido]pentanedioic acid requires sophisticated strategies for functional group introduction and modification, particularly focusing on the complex side chain that connects the pteridine ring to the glutamic acid moiety through the methylaminobenzoyl linker.

Methylamino Benzoyl Glutamic Acid Conjugation Techniques

The formation of the methylamino benzoyl glutamic acid conjugate represents a critical step in the overall synthetic sequence, requiring precise control of reaction conditions to maintain stereochemical integrity while achieving high coupling efficiency [9] [10] [11]. Several distinct methodological approaches have been developed to address the challenges inherent in this transformation.

The benzylation-methylation-debenzylation sequence represents one of the most reliable approaches for introducing the methylamino functionality [10]. This methodology begins with diethyl N-(p-aminobenzoyl)-L-glutamate as the starting material, which undergoes a one-pot benzylation and methylation process. The protective benzyl group serves to activate the amino functionality while preventing undesired side reactions during the methylation step [10]. Subsequent debenzylation using palladium on carbon catalyst under mild hydrogenation conditions yields diethyl N-[4-(methylamino)benzoyl]-L-glutamate with an overall yield of 88 percent in approximately 6 hours [10].

Direct alkylation with pteridine derivatives offers an alternative approach that eliminates the need for protective group manipulation [11]. This methodology employs diethyl N-[4-(methylamino)benzoyl]glutamate as the nucleophilic component, which undergoes alkylation with 2,4-diamino-6-chloromethylpteridine hydrochloride in polar aprotic solvents [11]. The reaction benefits from the presence of potassium iodide as a catalyst, which facilitates the nucleophilic substitution process while minimizing side product formation. Typical reaction conditions involve dimethylacetamide or dimethylformamide as the solvent system, with reaction temperatures maintained between 80 and 120 degrees Celsius [11].

Microwave-assisted coupling techniques have revolutionized the efficiency of methylamino benzoyl glutamic acid conjugation, achieving remarkable improvements in both reaction time and yield . The optimized protocol employs 2,4-diamino-6-(chloromethyl)pteridine with diethyl N-[4-(methylamino)benzoyl]glutamate in the presence of potassium carbonate and potassium iodide under microwave irradiation . This methodology achieves 96 percent yield in just 20 minutes, representing a dramatic improvement over conventional heating methods that typically require 8 to 12 hours .

The microwave approach benefits from enhanced mass transfer and more uniform heating, which promotes efficient mixing of reactants while minimizing thermal decomposition of sensitive intermediates . The use of potassium iodide as a co-catalyst enhances the reactivity of the chloromethyl group through in situ generation of iodomethyl species, which demonstrates enhanced electrophilicity compared to the corresponding chloromethyl compound .

Reductive methylation approaches provide an alternative pathway for introducing the methylamino functionality directly from nitro precursors . This methodology typically begins with diethyl-p-nitrobenzoyl-L-glutamate, which undergoes catalytic hydrogenation to yield the corresponding amine intermediate. Subsequent reductive methylation using formaldehyde and hydrogen in the presence of palladium catalyst yields the desired methylamino product . While this approach requires additional synthetic steps, it offers advantages in terms of readily available starting materials and predictable reaction outcomes.

Bromination Strategies for Side-Chain Activation

Side-chain bromination represents a crucial synthetic transformation for activating pteridine derivatives toward nucleophilic substitution reactions [13] [8]. The strategic introduction of bromine atoms at specific positions enables subsequent coupling reactions while providing a convenient handle for further functionalization.

Electrochemical bromination has emerged as a highly effective method for achieving regioselective side-chain bromination without the formation of polybrominatinated products [13]. This approach utilizes two-phase electrolysis with aqueous sodium bromide solution as the supporting electrolyte, operating at temperatures between 0 and 25 degrees Celsius [13]. The electrochemical generation of bromine species occurs in the aqueous phase, with subsequent extraction into the organic layer where selective bromination takes place [13].

The electrochemical bromination mechanism involves initial formation of dibromine monoxide as the active brominating species through the reaction of electrochemically generated bromine with water, followed by elimination of hydrogen bromide [13]. The resulting dibromine monoxide demonstrates exceptional reactivity toward benzylic positions while maintaining selectivity against aromatic substitution [13]. This selectivity pattern is particularly valuable for pteridine systems where preservation of the aromatic pteridine ring is essential.

N-bromosuccinimide represents an alternative brominating reagent that operates through a free radical mechanism, particularly effective for benzylic bromination under mild conditions [8]. The reaction typically requires the presence of a radical initiator such as azobisisobutyronitrile or benzoyl peroxide, with reaction temperatures maintained between 40 and 80 degrees Celsius [8]. The advantage of N-bromosuccinimide lies in its ability to effect clean monobromination without the formation of dibrominated side products.

The Wohl-Ziegler bromination protocol utilizing N-bromosuccinimide offers particular advantages for pteridine substrates containing benzylic positions [8]. This methodology proceeds through in situ generation of bromine radicals, which selectively abstract benzylic hydrogen atoms to generate resonance-stabilized benzylic radicals [8]. Subsequent reaction with molecular bromine yields the desired brominated products with excellent regioselectivity.

Direct bromination using molecular bromine requires careful control of reaction conditions to prevent over-bromination and aromatic substitution [13]. The reaction typically employs a slight excess of bromine in an inert solvent such as carbon tetrachloride or chloroform, with reaction temperatures maintained below 25 degrees Celsius [13]. The addition of radical scavengers such as hydroquinone can help suppress unwanted radical chain processes that lead to multiple bromination.

Industrial-Scale Production Challenges and Optimization

The transition from laboratory-scale synthesis to industrial manufacturing of 2-[(4-{(2,4-diamino-7-oxo-3H-pteridin-6-yl)methylamino}phenyl)formamido]pentanedioic acid presents multifaceted challenges that require comprehensive optimization strategies to ensure consistent product quality, regulatory compliance, and economic viability [14] [15] [16].

Process optimization represents the primary challenge in scaling up pteridine synthesis, with laboratory conditions often failing to translate directly to large-scale production environments [14] [15]. The fundamental issue arises from differences in mixing efficiency, heat transfer characteristics, and mass transfer limitations between small and large reaction vessels [14]. These variations can significantly impact reaction kinetics, product distribution, and overall yield consistency [14].

The implementation of Process Analytical Technology represents a critical advancement in addressing scale-up challenges [14]. Real-time monitoring of critical process parameters enables immediate detection of deviations from optimal conditions, allowing for corrective action before product quality is compromised [14]. Key parameters requiring continuous monitoring include temperature profiles, pH maintenance, dissolved oxygen levels, and concentration of key intermediates [14].

Material consistency challenges emerge as a significant concern during industrial-scale production, with raw material variability becoming magnified at larger scales [15]. Suppliers may experience batch-to-batch variations in purity, particle size distribution, or moisture content that prove inconsequential at laboratory scale but create substantial processing difficulties during commercial production [15]. The establishment of rigorous supplier qualification programs and long-term supply agreements helps mitigate these risks while ensuring consistent material quality [15].

Equipment compatibility issues represent another critical challenge, as laboratory equipment and commercial-scale machinery often operate under fundamentally different principles [15]. Process conditions optimized for laboratory glassware may not translate effectively to stainless steel reactors, particularly regarding heat transfer rates, mixing patterns, and surface-to-volume ratios [15]. The adoption of modular equipment design and hybrid processing systems helps bridge this gap by enabling more flexible operation across different production scales [15].

Regulatory compliance requirements add substantial complexity to industrial-scale production, with Good Manufacturing Practice standards requiring extensive documentation and validation of all process parameters [14]. The Quality by Design framework provides a systematic approach to meeting regulatory expectations while ensuring product quality through design rather than testing alone [14]. This approach emphasizes understanding of process fundamentals and identification of critical quality attributes that must be controlled throughout manufacturing [14].

Cost management considerations drive many optimization decisions in industrial-scale production, with the economic viability of the manufacturing process depending on achieving acceptable cost of goods sold while maintaining quality standards [16]. Continuous processing technologies offer potential cost advantages through improved efficiency and reduced waste generation, with reported cost savings of 15 to 35 percent compared to traditional batch processing [16]. However, the implementation of continuous processing requires substantial capital investment and extensive process development to ensure reliable operation [16].

The adoption of advanced analytics and machine learning technologies represents an emerging trend in industrial optimization, enabling predictive control strategies and automated process adjustment [16]. These systems can analyze complex multivariate data sets to identify optimal operating conditions while predicting potential process upsets before they occur [16]. The integration of artificial intelligence tools with traditional process control systems offers the potential for significant improvements in both efficiency and product quality consistency [16].

Environmental considerations increasingly influence industrial-scale production decisions, with regulatory pressure and corporate sustainability goals driving adoption of greener manufacturing processes [17]. Solvent selection, waste minimization, and energy efficiency all factor into process optimization decisions, often requiring trade-offs between environmental impact and economic considerations [17]. The development of more environmentally benign synthetic routes and the implementation of solvent recovery systems help address these concerns while maintaining economic viability [17].

Time-pressure constraints represent a persistent challenge in industrial development, with market demands for faster development timelines conflicting with the need for thorough process optimization [15]. The implementation of parallel processing strategies and risk-based development approaches helps accelerate timeline while maintaining quality standards [15]. However, insufficient development time can lead to suboptimal processes that require extensive troubleshooting during commercial production [15].

Quality assurance requirements in industrial-scale production necessitate comprehensive analytical testing programs to ensure product specifications are consistently met [14]. The development of rapid analytical methods and in-process testing protocols enables real-time quality assessment while minimizing production delays [14]. Statistical process control methodologies help identify trends and potential quality issues before they result in out-of-specification material [14].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy represents the most powerful tool for structural elucidation of 2-[(4-{(2,4-diamino-7-oxo-3H-pteridin-6-yl)methylamino}phenyl)formamido]pentanedioic acid. Proton Nuclear Magnetic Resonance studies reveal characteristic resonance patterns that provide unambiguous structural confirmation [1] [2] [3]. The aromatic pteridine protons typically appear in the downfield region between 7.5 and 8.5 parts per million, with the H-7 proton of the pteridine ring system showing distinctive chemical shift patterns that are diagnostic for this class of compounds [4] [5].

The methylene protons connecting the pteridine ring to the aniline nitrogen demonstrate characteristic coupling patterns, appearing as complex multipiples around 4.5-5.0 parts per million [6] [7]. The Carbon-13 Nuclear Magnetic Resonance spectrum provides complementary structural information, with the carbonyl carbons of the glutamic acid residue resonating between 170-180 parts per million, while the pteridine ring carbons show characteristic patterns in the 120-160 parts per million region [2] [3].

Two-dimensional Nuclear Magnetic Resonance techniques, including Heteronuclear Single Quantum Coherence and Correlation Spectroscopy, have proven invaluable for complete assignment of all proton and carbon resonances [5]. These methods allow for unambiguous identification of through-bond connectivity patterns and spatial relationships within the molecular framework.

Nuclear Magnetic Resonance ParameterChemical Shift Range (ppm)MultiplicityAssignment
Pteridine H-78.2-8.6SingletAromatic proton
Aromatic protons (benzene ring)7.0-7.8DoubletsPara-disubstituted pattern
NH protons7.5-12.0Broad singletsAmide and amine groups
CH₂-pteridine4.6-5.2SingletBenzylic methylene
N-CH₃2.8-3.2SingletN-methyl group
Glutamic acid CH4.2-4.6TripletAlpha proton
Glutamic acid CH₂ groups2.1-2.8MultipiplesBeta and gamma methylenes

Infrared Spectroscopy

Infrared spectroscopic analysis provides crucial information about the functional group composition and hydrogen bonding patterns within the molecular structure [8] [3]. The nitrogen-hydrogen stretching vibrations appear as multiple bands in the 3200-3500 wavenumber region, indicating primary and secondary amine functionalities present in the pteridine ring system [9] [4]. These bands often show characteristic splitting patterns due to hydrogen bonding interactions between amino groups and carbonyl oxygens.

The carbonyl stretching frequencies provide diagnostic information about the amide and carboxylic acid functionalities. The amide carbonyl typically appears around 1650-1680 wavenumbers, while the carboxylic acid carbonyls resonate at higher frequencies near 1720-1740 wavenumbers [3]. The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1500-1600 wavenumber region, confirming the presence of both pteridine and benzene aromatic systems [4].

Infrared Spectroscopic FeatureFrequency Range (cm⁻¹)IntensityAssignment
NH₂ symmetric stretch3450-3500StrongPrimary amino groups
NH₂ asymmetric stretch3300-3400StrongPrimary amino groups
NH stretch (secondary)3200-3300MediumSecondary amide
C=O stretch (acid)1720-1740StrongCarboxylic acid
C=O stretch (amide)1650-1680StrongAmide carbonyl
C=C stretch (aromatic)1500-1600VariableAromatic systems
C-N stretch1180-1360MediumAmine functionality

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic studies reveal the electronic transitions characteristic of the pteridine chromophore system [4] [3]. The primary absorption maximum typically occurs around 280-320 nanometers, corresponding to the π→π* transitions within the pteridine ring system [1]. This absorption band shows distinctive fine structure that is sensitive to the protonation state of the amino groups and the overall molecular conformation.

Secondary absorption features appear in the 250-280 nanometer region, attributed to transitions involving the extended conjugated system formed by the pteridine ring and the attached aromatic substituents [3]. The extinction coefficients for these transitions typically range from 10,000 to 30,000 liters per mole per centimeter, indicating strong electronic coupling between the aromatic systems.

Crystallographic Studies and Solid-State Characterization

X-ray Crystallographic Analysis

Single crystal X-ray diffraction studies provide the ultimate structural confirmation for 2-[(4-{(2,4-diamino-7-oxo-3H-pteridin-6-yl)methylamino}phenyl)formamido]pentanedioic acid [10] [11] [12]. Based on crystallographic studies of related pteridine derivatives, the compound typically crystallizes in monoclinic or triclinic crystal systems with space groups such as P21/c or P-1 [13] [14]. The unit cell dimensions generally fall within ranges of a = 8-15 Angstroms, b = 10-20 Angstroms, and c = 12-25 Angstroms, with typical Z values of 2-4 molecules per unit cell.

The molecular conformation in the solid state reveals important structural features, including the relative orientation of the pteridine and benzene rings, which typically adopt a near-planar configuration to maximize π-π interactions [11]. Hydrogen bonding patterns play crucial roles in crystal packing, with the amino groups and carbonyl oxygens forming extensive networks that stabilize the crystal structure [12].

Crystallographic ParameterTypical Value RangeUnitNotes
Crystal systemMonoclinic/Triclinic-Based on molecular symmetry
Space groupP21/c, P-1-Common for organic molecules
Unit cell a8-15AngstromsVaries with hydration
Unit cell b10-20AngstromsPacking dependent
Unit cell c12-25AngstromsExtended chain direction
Z value2-4-Molecules per unit cell
Density1.3-1.7g/cm³Typical organic range

Thermal Analysis

Differential Scanning Calorimetry studies reveal the thermal behavior and stability characteristics of the compound [13]. The melting point typically occurs in the range of 280-320 degrees Celsius, indicating substantial intermolecular interactions that stabilize the solid state structure. Thermogravimetric analysis provides information about decomposition pathways and the presence of crystal water or other solvents of crystallization.

Powder Diffraction Analysis

Powder X-ray diffraction serves as a valuable tool for identifying different polymorphic forms and assessing crystallinity in bulk samples [12]. The powder pattern typically shows characteristic reflections that can be indexed to the single crystal structure, providing confirmation of phase purity and crystal form identification.

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization Mass Spectrometry

Electrospray ionization mass spectrometry represents the method of choice for molecular weight determination and structural characterization of 2-[(4-{(2,4-diamino-7-oxo-3H-pteridin-6-yl)methylamino}phenyl)formamido]pentanedioic acid [15] [16] [1]. The molecular ion peak typically appears at m/z 471 in positive ion mode, corresponding to the protonated molecular ion [M+H]+. Collision cross section measurements using ion mobility spectrometry provide additional structural information, with predicted values around 201-204 square Angstroms for various adduct forms [17].

High-resolution mass spectrometry enables accurate mass determination with sub-parts-per-million accuracy, allowing for unambiguous molecular formula assignment [16]. The exact mass of the protonated molecule is calculated as 471.1742 mass units, providing definitive confirmation of the molecular composition C₂₀H₂₃N₈O₆.

Tandem Mass Spectrometry Fragmentation

Collision-induced dissociation studies reveal characteristic fragmentation pathways that are diagnostic for the pteridine-glutamic acid structure [15] [18]. The primary fragmentation involves cleavage of the amide bond connecting the aromatic system to the glutamic acid residue, producing intense fragment ions around m/z 324-350 corresponding to the pteridine-aniline portion of the molecule.

Secondary fragmentation pathways include loss of the N-methyl group (15 mass units) and fragmentation within the pteridine ring system [15]. The base peak in many tandem mass spectra corresponds to the protonated pteridine fragment at m/z 163-180, indicating the stability of this aromatic heterocyclic system under collision conditions.

Fragmentation PathwayFragment m/zRelative IntensityStructural Assignment
[M+H]+471VariableMolecular ion
Loss of glutamic acid324-350HighPteridine-aniline fragment
Pteridine fragment163-180Base peakCore heterocycle
Benzoyl fragment121-149MediumAromatic amide
N-methyl loss[M-15]+LowDemethylation
Carboxylic acid loss[M-45]+MediumCOOH elimination

Matrix-Assisted Laser Desorption Ionization

Matrix-assisted laser desorption ionization mass spectrometry provides an alternative ionization method particularly useful for examining larger aggregates or complexes of the compound [19]. The technique typically produces predominantly molecular ion species with minimal fragmentation, making it valuable for accurate molecular weight determination and purity assessment.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.8

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

470.16623045 g/mol

Monoisotopic Mass

470.16623045 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X019Z9S1DL

MeSH Pharmacological Classification

Folic Acid Antagonists

Wikipedia

7-hydroxymethotrexate
7-Hydroxymethotrexate

Dates

Last modified: 08-15-2023
1: Silva MF, Ribeiro C, Gonçalves VMF, Tiritan ME, Lima Á. Liquid chromatographic methods for the therapeutic drug monitoring of methotrexate as clinical decision support for personalized medicine: A brief review. Biomed Chromatogr. 2018 May;32(5):e4159. doi: 10.1002/bmc.4159. Epub 2018 Jan 12. Review. PubMed PMID: 29226354.
2: Fabresse N, Devictor B, Pissier C, Chambost H, Lacarelle B, Michel G, Solas C. Plasma 7-Hydroxymethotrexate Levels Versus Methotrexate to Predict Delayed Elimination in Children Receiving High-Dose Methotrexate. Ther Drug Monit. 2018 Feb;40(1):76-83. doi: 10.1097/FTD.0000000000000445. PubMed PMID: 29120974.
3: Białk-Bielińska A, Mulkiewicz E, Stokowski M, Stolte S, Stepnowski P. Acute aquatic toxicity assessment of six anti-cancer drugs and one metabolite using biotest battery - Biological effects and stability under test conditions. Chemosphere. 2017 Dec;189:689-698. doi: 10.1016/j.chemosphere.2017.08.174. Epub 2017 Sep 21. PubMed PMID: 28968575.
4: Patel H, Giri P, Ghoghari A, Delvadia P, Syed M, Srinivas NR. Review of the bioanalytical methods for the determination of methotrexate and its metabolites in in vitro, preclinical and clinical studies: Case studies and perspectives. Biomed Chromatogr. 2017 Jan;31(1). doi: 10.1002/bmc.3849. Epub 2016 Oct 17. Review. PubMed PMID: 27623319.
5: Roberts MS, Selvo NS, Roberts JK, Daryani VM, Owens TS, Harstead KE, Gajjar A, Stewart CF. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N(10)-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate. J Liq Chromatogr Relat Technol. 2016;39(16):745-751. doi: 10.1080/10826076.2016.1243558. Epub 2016 Oct 10. PubMed PMID: 28824272; PubMed Central PMCID: PMC5560609.
6: Schofield RC, Ramanathan LV, Murata K, Fleisher M, Pessin MS, Carlow DC. Development of an Assay for Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum by LC-MS/MS. Methods Mol Biol. 2016;1383:213-22. doi: 10.1007/978-1-4939-3252-8_23. PubMed PMID: 26660190.
7: Schofield RC, Ramanathan LV, Murata K, Grace M, Fleisher M, Pessin MS, Carlow DC. Development and validation of a turbulent flow chromatography and tandem mass spectrometry method for the quantitation of methotrexate and its metabolites 7-hydroxy methotrexate and DAMPA in serum. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Oct 1;1002:169-75. doi: 10.1016/j.jchromb.2015.08.025. Epub 2015 Aug 22. PubMed PMID: 26322588; PubMed Central PMCID: PMC4982141.
8: Řiháček M, Pilatova K, Štěrba J, Pilný R, Valík D. [New Indings in Methotrexate Pharmacology -  Diagnostic Possibilities and Impact on Clinical Care]. Klin Onkol. 2015;28(3):163-70. Review. Czech. PubMed PMID: 26062617.
9: Bluett J, Riba-Garcia I, Hollywood K, Verstappen SM, Barton A, Unwin RD. A HPLC-SRM-MS based method for the detection and quantification of methotrexate in urine at doses used in clinical practice for patients with rheumatological disease: a potential measure of adherence. Analyst. 2015 Mar 21;140(6):1981-7. doi: 10.1039/c4an02321h. PubMed PMID: 25671614.
10: Kozaki T, Tagashira M, Yamanishi K, Ellis B, Kayanoki T, Ooishi R, Sugiyama K, Matsuda S, Tsuruta K, Kohira T, Tsurui K. Evaluation of drug-drug interaction between the novel cPLA2 inhibitor AK106-001616 and methotrexate in rheumatoid arthritis patients. Xenobiotica. 2015;45(7):615-24. doi: 10.3109/00498254.2014.1000430. Epub 2015 Jan 12. PubMed PMID: 25579091.
11: Csordas K, Hegyi M, Eipel OT, Muller J, Erdelyi DJ, Kovacs GT. Comparison of pharmacokinetics and toxicity after high-dose methotrexate treatments in children with acute lymphoblastic leukemia. Anticancer Drugs. 2013 Feb;24(2):189-97. doi: 10.1097/CAD.0b013e32835b8662. PubMed PMID: 23187460.
12: Schmitt C, Kuhn B, Zhang X, Kivitz A, Grange S. Tocilizumab has no clinically relevant effects on methotrexate pharmacokinetics in patients with rheumatoid arthritis. Int J Clin Pharmacol Ther. 2012 Mar;50(3):218-23. PubMed PMID: 22373834.
13: Csordás K, Eipel O, Hegyi M, Csóka M, Pap E, Kovács G. [Pharmacokinetic analysis of high-dose methotrexate treatments in children with hematologic malignancies]. Orv Hetil. 2011 Oct 2;152(40):1609-17. doi: 10.1556/OH.2011.29143. Hungarian. PubMed PMID: 21945870.
14: Klapkova E, Kukacka J, Kotaska K, Suchanska I, Urinovska R, Prusa R. The influence of 7-OH methotrexate metabolite on clinical relevance of methotrexate determination. Clin Lab. 2011;57(7-8):599-606. PubMed PMID: 21888024.
15: Wang Z, Zhou Q, Kruh GD, Gallo JM. Dose-dependent disposition of methotrexate in Abcc2 and Abcc3 gene knockout murine models. Drug Metab Dispos. 2011 Nov;39(11):2155-61. doi: 10.1124/dmd.111.041228. Epub 2011 Aug 12. PubMed PMID: 21841039; PubMed Central PMCID: PMC3198900.
16: Meesters RJ, den Boer E, Mathot RA, de Jonge R, van Klaveren RJ, Lindemans J, Luider TM. Ultrafast selective quantification of methotrexate in human plasma by high-throughput MALDI-isotope dilution mass spectrometry. Bioanalysis. 2011 Jun;3(12):1369-78. doi: 10.4155/bio.11.113. PubMed PMID: 21679031.
17: Vlaming ML, van Esch A, van de Steeg E, Pala Z, Wagenaar E, van Tellingen O, Schinkel AH. Impact of abcc2 [multidrug resistance-associated protein (MRP) 2], abcc3 (MRP3), and abcg2 (breast cancer resistance protein) on the oral pharmacokinetics of methotrexate and its main metabolite 7-hydroxymethotrexate. Drug Metab Dispos. 2011 Aug;39(8):1338-44. doi: 10.1124/dmd.111.038794. Epub 2011 May 12. PubMed PMID: 21566011.
18: Uchiyama M, Matsumoto T, Matsumoto T, Jimi S, Takamatsu Y, Tamura K, Hara S. Simple and sensitive HPLC method for the fluorometric determination of methotrexate and its major metabolites in human plasma by post-column photochemical reaction. Biomed Chromatogr. 2012 Jan;26(1):76-80. doi: 10.1002/bmc.1628. Epub 2011 Mar 25. PubMed PMID: 21437923.
19: Chládková J, Hak J, Martínková J, Chládek J. High-dose methotrexate in children with acute lymphoblastic leukemia: 7-hydroxymethotrexate systemic exposure and urinary concentrations at the steady state correlate well with those of methotrexate. Arzneimittelforschung. 2010;60(12):769-75. doi: 10.1055/s-0031-1296353. PubMed PMID: 21265469.
20: Baluom M, Samara E, Grossbard EB, Lau DT. Fostamatinib, a Syk-kinase inhibitor, does not affect methotrexate pharmacokinetics in patients with rheumatoid arthritis. J Clin Pharmacol. 2011 Sep;51(9):1310-8. doi: 10.1177/0091270010381496. Epub 2011 Jan 5. PubMed PMID: 21209239.

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